molecular formula C4H8Br2 B1593978 1,2-Dibromo-2-methylpropane CAS No. 594-34-3

1,2-Dibromo-2-methylpropane

Cat. No. B1593978
CAS RN: 594-34-3
M. Wt: 215.91 g/mol
InChI Key: SDTXSEXYPROZSZ-UHFFFAOYSA-N
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Description

1,2-Dibromo-2-methylpropane, or commonly referred to as DMP, is an organobromine compound that has been studied extensively for its chemical and biological properties. DMP is a colorless, volatile liquid that is soluble in water and other polar solvents. It has a molecular formula of C3H6Br2 and a molecular weight of 180.9 g/mol. DMP has been used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a flame retardant. The synthesis of DMP, its mechanism of action, and its biochemical and physiological effects are discussed in detail in

Scientific Research Applications

Thermochemical Properties

Research by Sunner and Wulff (1974) explored the enthalpy of formation of 1,2-Dibromo-2-methylpropane. They determined the values for the liquid and vapor phases of this compound, which is crucial for understanding its thermochemical behavior (Sunner & Wulff, 1974).

Spectroscopic Analysis

Crowder and Richardson (1982) conducted vibrational analysis of 1,2-Dibromo-2-methylpropane using liquid-state IR, Raman spectra, and solid-state IR spectra. Such analyses are key for understanding the molecular structure and dynamics of this compound (Crowder & Richardson, 1982).

Molecular Absorption Studies

The microwave and far infra-red spectra of 1,2-Dibromo-2-methylpropane were investigated by Larkin and Evans (1974), focusing on librational and relaxational modes of absorption in dipolar liquids. This study is significant for understanding the physical behavior of the compound under different electromagnetic fields (Larkin & Evans, 1974).

Chemical Reactions and Mutagenicity

Mc Kee, Phillips, and Traul (1987) studied the genetic toxicity of 1,2-Dibromo-2-methylpropane and related compounds. Understanding the genotoxic properties of these chemicals is important for evaluating their safety and potential environmental impact (Mc Kee, Phillips, & Traul, 1987).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Davis and Roberts (1962) explored the stereospecificity of the long-range spin-spin coupling in 1,2-Dibromo-2-methylpropane through NMR spectroscopy. This research aids in understanding the molecular interactions and configurations in such compounds (Davis & Roberts, 1962).

properties

IUPAC Name

1,2-dibromo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTXSEXYPROZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862262
Record name Propane, 1,2-dibromo-2-methyl-
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Molecular Weight

215.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-2-methylpropane

CAS RN

594-34-3
Record name 2-Bromoisobutyl bromide
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Record name 1,2-DIBROMO-2-METHYLPROPANE
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Record name Propane, 1,2-dibromo-2-methyl-
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Record name Propane, 1,2-dibromo-2-methyl-
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Record name 1,2-dibromo-2-methylpropane
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Record name 1,2-DIBROMO-2-METHYLPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
GA Crowder, MT Richardson - Journal of Molecular Structure, 1982 - Elsevier
Liquid-state IR and Raman spectra and solid-state IR spectra have been obtained for 1,2-dichloro-2-methylpropane and l,2-dibromo-2-methylpropane. Carbon-halogen stretching …
Number of citations: 7 www.sciencedirect.com
GA Crowder - Journal of Molecular Structure, 1988 - Elsevier
Rotational isomerism has been shown to exist in 1, 2-dibromo-2-methylpropane [1, 2]. This compound exists in both possible conformations in the neat liquid and unannealed solid, but …
Number of citations: 2 www.sciencedirect.com
ERA Oderinde - 1976 - search.proquest.com
The vapour phase bromination of 2-methylpropane,(CH3) 3CH,(1 to 13 molecular proportions of elemental bromine) in the presence of nitrogen as a diluent and at temperatures in the …
Number of citations: 0 search.proquest.com
PS Juneja, EM Hodnett - Journal of the American Chemical …, 1967 - ACS Publications
Photochlorination of z-butyl bromide at room temperature gives only l-bromo-2-chIoro-2-methyl-propane probably through a bridged-bromine radical. Chlorination of isobutyl bromide …
Number of citations: 22 pubs.acs.org
S Sunner, CA Wulff - The Journal of Chemical Thermodynamics, 1974 - Elsevier
The enthalpy of formation of 1,2-dibromo-2-methylpropane has been determined from the thermochemistry of the addition of bromine to 2-methylpropene in CCl 4 solution and auxiliary …
Number of citations: 4 www.sciencedirect.com
K AA, A HA - Journal of the Indian Chemical Society, 1995 - kau.edu.sa
Alkylation of benzene with the title compounds gave similar product mixtures containing isomeric 1,2-diphenyl-2-methylpropane (9), 1,1-diphenyl-2-methylpropane (10) and dl- and …
Number of citations: 3 www.kau.edu.sa
ND GILMOUR JR - 1965 - search.proquest.com
The discovery of the triphenyimethyl radical by Gomberg and the e lucidation of the reaction with oxygen to give triphery 1methyl peroxí de provided the possibility for Wieland to study …
Number of citations: 0 search.proquest.com
HS Rosenkranz - Environmental Health Perspectives, 1977 - ehp.niehs.nih.gov
The ability of a series of haloalkanes, haloethanols and haloacetaldehydes to induce mutations in Salmonella typhrimurium and preferentially to inhibit the growth of DNA polymerase-…
Number of citations: 71 ehp.niehs.nih.gov
I Larkin, M Evans - Journal of the Chemical Society, Faraday …, 1974 - pubs.rsc.org
The microwave and far infra-red spectra of 1,2-dibromo-1,1-dichloroethane; 1,2-dibromo-2-methylpropane; 1-iodo-2-methylpropane; and 1-iodo-3-methylbutane obtained recently by …
Number of citations: 7 pubs.rsc.org
EI Strunskaya, VV Yanilkin, VV Plemenkov - Russian journal of organic …, 1996 - elibrary.ru
Number of citations: 2 elibrary.ru

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